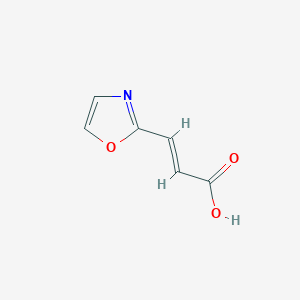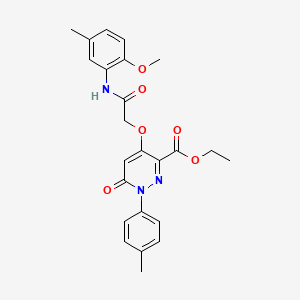
N-(2,2-dimethoxyethyl)-N'-(2-ethylphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethoxyethyl)-N'-(2-ethylphenyl)oxamide is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 280.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The synthesis and structural investigation of various oxamide derivatives, including symmetric and non-symmetric oxamides, have been extensively studied. These compounds are stabilized by intramolecular hydrogen bonding, which significantly influences their molecular conformation and stability. For instance, studies on compounds like N,N′-bis(2-hydroxyphenyl)oxamide and related derivatives have shown that intramolecular three-center hydrogen bonding plays a crucial role in stabilizing these molecules, affecting their physical and chemical properties (Martínez-Martínez et al., 1998).
Electrochemical Applications
- Oxamides and oxamidato ligands have been used as precursors in the synthesis of multi-nuclear complexes, which exhibit interesting redox properties. These complexes have potential applications in electrochemical devices, catalysis, and as materials for electron storage. For example, the study on binuclear and tetranuclear complexes with oxamato/oxamidato ligands has expanded the understanding of the relationship between molecular structure and reversibility of redox processes, indicating their potential as new reducing agents or electron storage materials (Weheabby et al., 2019).
Biological Applications
- Bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)oxamide ligands have shown significant in vitro cytotoxic activities, suggesting their potential as antitumor agents. These complexes' reactivities towards DNA and proteins indicate their mechanism of action, which could be explored for developing new therapeutic agents (Li et al., 2012).
Material Science and Catalysis
- N-oxyl compounds, including those derived from oxamide frameworks, serve as catalysts for selective oxidation reactions, both in laboratory and industrial settings. Their application in electrocatalytic reactions underlines their versatility and efficiency in promoting various electrosynthetic processes. This highlights the broad utility of oxamide derivatives in catalysis and materials science (Nutting et al., 2018).
Propiedades
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-4-10-7-5-6-8-11(10)16-14(18)13(17)15-9-12(19-2)20-3/h5-8,12H,4,9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFBFECNNMNDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2731153.png)

![[2-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+)](/img/no-structure.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2731159.png)






![6-(5-Ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2731167.png)
